molecular formula C4H5AuNa2O5S B1197358 Gold sodium thiomalate CAS No. 39377-38-3

Gold sodium thiomalate

Cat. No. B1197358
CAS RN: 39377-38-3
M. Wt: 408.09 g/mol
InChI Key: YLQOAPBVYJCTPW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Gold Sodium Thiomalate is the sodium salt of gold thiomalic acid, an organogold compound with antirheumatic and potential antineoplastic activities. This compound (GST) appears to inhibit the activity of atypical protein kinase C iota (PKCiota) by forming a cysteinyl-aurothiomalate adduct with the cysteine residue Cys-69 within the PB1 binding domain of PKCiota. This prevents the binding of Par6 (Partitioning defective protein 6) to PKCiota, thereby inhibiting PKCiota-mediated oncogenic signaling, which may result in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. Atypical PKCiota, a serine/threonine kinase overexpressed in numerous cancer cell types, plays an important role in cancer proliferation, invasion, and survival;  Par6 is a scaffold protein that facilitates atypical PKC-mediated phosphorylation of cytoplasmic proteins involved in epithelial and neuronal cell polarization.
A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.

Scientific Research Applications

Gold Sodium Thiomalate in Rheumatoid Arthritis

  • This compound has been extensively studied for its use in treating rheumatoid arthritis. Despite the rise of other therapeutic agents, some researchers still consider it a valuable treatment option (Kean & Kean, 2008).

Biological Activity and Challenges in Research

  • The compound presents several biological activities and structural complexities, which have made it challenging to understand its exact mechanism of action and efficacy. This compound's pharmacokinetics and its different physical states contribute to its varied biological activity (Kean, Lock & Howard-Lock, 1991).

Activation of Latent Human Leukocyte Collagenase

Inhibition of Macrophage-Derived Angiogenic Activity

Miscellaneous Applications and Observations

properties

CAS RN

39377-38-3

Molecular Formula

C4H5AuNa2O5S

Molecular Weight

408.09 g/mol

IUPAC Name

disodium;gold(1+);2-sulfidobutanedioate;hydrate

InChI

InChI=1S/C4H6O4S.Au.2Na.H2O/c5-3(6)1-2(9)4(7)8;;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;;1H2/q;3*+1;/p-3

InChI Key

YLQOAPBVYJCTPW-UHFFFAOYSA-K

SMILES

C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+]

Canonical SMILES

C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+]

Color/Form

White to yellowish-white powder;  mixture of mono- and disodium salts

Other CAS RN

12244-57-4

Related CAS

12244-57-4 (Parent)

shelf_life

Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years.

solubility

Very soluble in water;  practically insoluble in alcohol, ethe

synonyms

Aurolate
Aurothiomalate
Aurothiomalate, Sodium
Gold Disodium Thiomalate, Monohydrate
Gold Sodium Thiomalate
Gold Thiomalate
Gold Thiomalate, Sodium
Gold Thiomalic Acid
Mercaptobutanedioic Acid Monogold(1+) Sodium Salt
Miocrin
Miocrisin
Monogold (1+) Disodium Thiomalate
Myochrysine
Myocrisin
Myocrysine
Sodium Aurothiomalate
Sodium Gold Thiomalate
Sodium Thiomalate, Gold
Sodium Thiomalatoaurate
Tauredon
Thiomalate, Gold
Thiomalatoaurate, Sodium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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